molecular formula C18H22N2O4S B14662881 2-(Cyclohexylimino)-3-(3-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid CAS No. 39964-58-4

2-(Cyclohexylimino)-3-(3-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid

Cat. No.: B14662881
CAS No.: 39964-58-4
M. Wt: 362.4 g/mol
InChI Key: OHNXCZAMLXQOKG-UHFFFAOYSA-N
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Description

2-(Cyclohexylimino)-3-(3-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid is a complex organic compound that features a thiazolidine ring, a methoxyphenyl group, and a cyclohexylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylimino)-3-(3-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiol with an α-halo acid under basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where the methoxyphenyl group is introduced to the thiazolidine ring.

    Cyclohexylimino Group Addition: The final step involves the formation of the cyclohexylimino group through a condensation reaction with cyclohexylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylimino)-3-(3-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiazolidine derivatives.

Scientific Research Applications

2-(Cyclohexylimino)-3-(3-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylimino)-3-(3-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexylimino)-3-phenyl-4-oxo-5-thiazolidineacetic acid: Similar structure but lacks the methoxy group.

    2-(Cyclohexylimino)-3-(4-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid: Similar structure with the methoxy group in a different position.

Uniqueness

2-(Cyclohexylimino)-3-(3-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This unique structure may provide distinct advantages in certain applications compared to similar compounds.

Properties

CAS No.

39964-58-4

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[2-cyclohexylimino-3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C18H22N2O4S/c1-24-14-9-5-8-13(10-14)20-17(23)15(11-16(21)22)25-18(20)19-12-6-3-2-4-7-12/h5,8-10,12,15H,2-4,6-7,11H2,1H3,(H,21,22)

InChI Key

OHNXCZAMLXQOKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(SC2=NC3CCCCC3)CC(=O)O

Origin of Product

United States

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